molecular formula C15H22BrN3O2 B11527272 N-(3-bromophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

N-(3-bromophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

Cat. No.: B11527272
M. Wt: 356.26 g/mol
InChI Key: UDMXGQXFCFWIJK-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is a synthetic organic compound that belongs to the class of amides. It features a bromophenyl group, a piperazine ring, and a hydroxyethyl side chain. Compounds with such structures are often explored for their potential pharmacological properties.

Properties

Molecular Formula

C15H22BrN3O2

Molecular Weight

356.26 g/mol

IUPAC Name

N-(3-bromophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C15H22BrN3O2/c16-13-2-1-3-14(12-13)17-15(21)4-5-18-6-8-19(9-7-18)10-11-20/h1-3,12,20H,4-11H2,(H,17,21)

InChI Key

UDMXGQXFCFWIJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)Br)CCO

solubility

>53.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 3-bromobenzoic acid with 3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium azide (NaN3) in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving piperazine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide would depend on its specific biological target. Generally, compounds with piperazine rings can interact with various receptors or enzymes, modulating their activity. The hydroxyethyl group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide
  • N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

Uniqueness

N-(3-bromophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Bromine atoms can also affect the compound’s pharmacokinetics and pharmacodynamics.

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